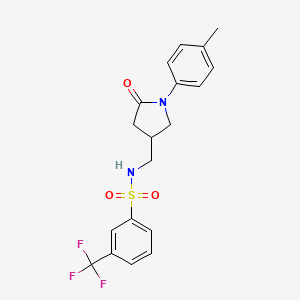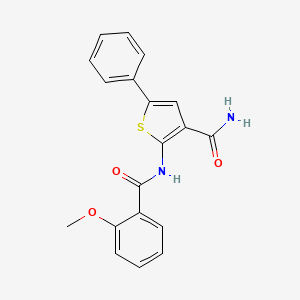
(2-AMINOBUTYL)(BENZYL)METHYLAMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-AMINOBUTYL)(BENZYL)METHYLAMINE is an organic compound with the molecular formula C12H20N2 and a molecular weight of 192.306 g/mol. This compound is characterized by the presence of a benzyl group and a methyl group attached to a butane-1,2-diamine backbone. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of (2-AMINOBUTYL)(BENZYL)METHYLAMINE typically involves the reaction of benzylamine with methylamine in the presence of a butane-1,2-diamine precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process. Industrial production methods may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
(2-AMINOBUTYL)(BENZYL)METHYLAMINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts such as Pd/C to produce reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted amine products. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), varying temperatures, and specific catalysts to drive the reactions to completion.
Wissenschaftliche Forschungsanwendungen
(2-AMINOBUTYL)(BENZYL)METHYLAMINE is utilized in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, including its role as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism by which (2-AMINOBUTYL)(BENZYL)METHYLAMINE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzyl and methyl groups enhance its binding affinity to these targets, facilitating various biochemical pathways. The compound can act as an inhibitor or activator, depending on the specific context of its application .
Vergleich Mit ähnlichen Verbindungen
(2-AMINOBUTYL)(BENZYL)METHYLAMINE can be compared with similar compounds such as:
N-benzyl-N-methylamine: Lacks the butane-1,2-diamine backbone, resulting in different chemical properties and applications.
N-methylbutane-1,2-diamine: Does not have the benzyl group, affecting its binding affinity and reactivity.
N-benzylbutane-1,2-diamine: Missing the methyl group, which influences its overall chemical behavior. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-N-benzyl-1-N-methylbutane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-3-12(13)10-14(2)9-11-7-5-4-6-8-11/h4-8,12H,3,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRQBWNNCPAUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN(C)CC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide](/img/structure/B2790208.png)


![1-(4-bromophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2790215.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2790216.png)

![3-(Imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide](/img/structure/B2790219.png)

![11,13-Dimethyl-4,5,7,11,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraene-10,12-dione](/img/structure/B2790222.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2790224.png)
![2-(2,5-difluorophenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2790225.png)


